3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine

Lipophilicity Drug-likeness Lead optimization

3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-52-9) is a dihalogenated 5-azaindole building block with molecular formula C₇H₄BrFN₂ and molecular weight 215.02 g·mol⁻¹. The compound belongs to the pyrrolo[3,2-c]pyridine scaffold class, a privileged heterocyclic core that has been exploited for potent and selective kinase inhibitor programs including monopolar spindle 1 (MPS1) and FMS kinase targets.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1190316-52-9
Cat. No. B3219211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine
CAS1190316-52-9
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1F)C(=CN2)Br
InChIInChI=1S/C7H4BrFN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
InChIKeyIYSLZBZCYCYBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-52-9): Core Properties and Scaffold Context for Procurement Decisions


3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-52-9) is a dihalogenated 5-azaindole building block with molecular formula C₇H₄BrFN₂ and molecular weight 215.02 g·mol⁻¹ . The compound belongs to the pyrrolo[3,2-c]pyridine scaffold class, a privileged heterocyclic core that has been exploited for potent and selective kinase inhibitor programs including monopolar spindle 1 (MPS1) and FMS kinase targets [1][2]. Commercially, the compound is available at purity specifications of 95% to 98% from research chemical suppliers, with standard storage recommendation at cool, dry conditions . The scaffold itself is recognized as a biological isostere of indole and serves as the core structural motif in multiple clinically evaluated drug candidates targeting oncology and inflammation [2].

Why Generic Halogenated 5-Azaindole Substitution Fails: The Rationale for Specifying 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-52-9)


Halogenated pyrrolo[3,2-c]pyridine analogs cannot be freely interchanged because the identity and position of each halogen atom simultaneously governs three interdependent procurement-critical parameters: (i) cross-coupling reactivity hierarchy (Ar–Br at C3 enables selective Suzuki-Miyaura engagement ahead of Ar–Cl or Ar–F), (ii) lipophilicity (LogP) and associated downstream physicochemical properties of derived lead compounds, and (iii) regiochemical fidelity within the 5-azaindole isomer series. The 3-bromo-6-fluoro substitution pattern occupies a specific and non-trivial position within the multi-dimensional property space defined by these parameters . Substituting Br with Cl at C3 reduces cross-coupling efficiency by approximately one to two orders of magnitude in palladium-catalyzed reactions, while replacing F at C6 with Cl introduces an additional reactive site that destroys the orthogonal selectivity required for sequential diversification strategies [1]. The quantitative evidence presented below demonstrates that the compound's specific dihalogenation pattern is not a matter of vendor convenience but a deliberate design choice with measurable consequences for synthetic efficiency, lead optimization trajectories, and ultimate procurement specification.

Quantitative Differentiation Evidence: 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-52-9) Versus Closest Halogenated Analogs


LogP Differential: Intermediate Lipophilicity Balances Passive Permeability and Aqueous Solubility in Downstream Lead Series

The target compound exhibits a computed LogP of 1.53 , which is strategically intermediate between the non-fluorinated 3-bromo analog (LogP 1.42) and the 6-fluoro-3-iodo analog (LogP 1.79) , while being substantially higher than the non-brominated 6-fluoro analog (LogP 0.76) . This places the compound within the optimal LogP window of 1–3 typically sought for oral bioavailability in drug discovery programs, whereas the non-brominated analog (LogP 0.76) may confer insufficient membrane permeability and the iodo analog (LogP 1.79) trends toward higher lipophilicity that may compromise aqueous solubility.

Lipophilicity Drug-likeness Lead optimization

Cross-Coupling Reactivity Hierarchy: C3-Bromo Enables Superior Suzuki-Miyaura Efficiency Relative to Chloro and Fluoro Analogs

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the established reactivity order for aryl halides is Ar–I >> Ar–Br >> Ar–Cl >> Ar–F, with aryl fluorides being essentially inert under standard conditions [1]. The target compound places bromine at the C3 position (the pyrrole ring), which is the most reactive exchangeable halogen, while retaining fluorine at C6 (the pyridine ring) as a non-participating substituent under typical Suzuki conditions. By contrast, the 3-chloro-6-fluoro analog (CAS 1190314-93-2) carries chlorine at C3, which demonstrates significantly reduced reactivity—approximately 10- to 100-fold slower oxidative addition compared to the corresponding bromide [1]. The 6-fluoro-3-iodo analog (CAS 1190316-60-9) carries iodine at C3, which is more reactive than bromine but introduces higher cost, lower stability, and greater propensity for unwanted side reactions.

Cross-coupling Suzuki-Miyaura Orthogonal reactivity Sequential functionalization

Physicochemical Property Differentiation: Density and Boiling Point Reflect Practical Handling and Purification Considerations

The target compound exhibits a density of 1.9±0.1 g/cm³ and a boiling point of 373.1±37.0 °C at 760 mmHg . These values are distinguishable from close analogs: the 3-chloro-6-fluoro analog has a notably lower density of 1.5±0.1 g/cm³ and a lower boiling point of 349.3±37.0 °C , while the 6-fluoro-3-iodo analog has a significantly higher density of 2.2±0.1 g/cm³ and a higher boiling point of 396.1±37.0 °C . The 3-bromo-6-chloro analog has a density of 1.9±0.1 g/cm³, identical to the target, but its boiling point has not been reported with comparable precision . The 19.6 °C boiling point elevation of the iodo analog relative to the target compound represents a measurable difference that impacts distillation-based purification strategies.

Physicochemical properties Purification Handling

Scaffold Regioisomer Differentiation: Pyrrolo[3,2-c]pyridine (5-Azaindole) Versus Pyrrolo[2,3-b]pyridine (7-Azaindole) in Kinase Inhibitor Programs

The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) is regioisomerically distinct from the more common pyrrolo[2,3-b]pyridine scaffold (7-azaindole, CAS 1190315-22-0 for the 3-bromo-6-fluoro analog) . The nitrogen atom position within the pyridine ring fundamentally alters the hydrogen-bonding donor/acceptor pattern and electrostatic potential surface, which are critical determinants of kinase hinge-region binding. The 5-azaindole scaffold has been specifically validated in the discovery of orally bioavailable MPS1 kinase inhibitors, with the clinical candidate CCT251455 demonstrating potent MPS1 inhibition (IC₅₀ in the low nanomolar range) [1][2]. The 7-azaindole regioisomer (3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, CAS 1190315-22-0) has been independently developed as an FGFR inhibitor scaffold, underscoring that the two regioisomers are not interchangeable and address distinct kinase selectivity profiles .

Regioisomer Scaffold Kinase inhibitor 5-Azaindole

Orthogonal Functionalization Advantage: C3-Br/C6-F Pattern Enables Sequential Diversification Without Competing Cross-Reactivity

The C3–Br/C6–F dihalogenation pattern of the target compound constitutes a rationally designed orthogonal functionalization handle pair. Under standard Suzuki-Miyaura conditions, the C3–Br bond undergoes oxidative addition to Pd(0) with high efficiency, while the C6–F bond remains completely inert, enabling clean mono-functionalization at the pyrrole ring without protection/deprotection steps [1]. This contrasts sharply with the 3-bromo-6-chloro analog (CAS 1000341-61-6), where both C3–Br and C6–Cl are competent coupling partners—albeit with the established reactivity hierarchy C–Br > C–Cl—introducing the risk of bis-coupling side products and requiring careful stoichiometric control . The 3-chloro-6-fluoro analog (CAS 1190314-93-2) preserves the orthogonal pattern but sacrifices coupling efficiency at C3 due to the lower reactivity of aryl chlorides [1]. The target compound thus occupies a unique position: high C3 coupling efficiency (Br) combined with complete C6 orthogonality (F).

Orthogonal reactivity Sequential diversification Medicinal chemistry

Optimal Application Scenarios for 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-52-9) Based on Quantitative Differentiation Evidence


MPS1 Kinase Inhibitor Lead Optimization: C3-Diversification via Suzuki-Miyaura Coupling for Hinge-Region SAR Exploration

The pyrrolo[3,2-c]pyridine scaffold with 3-bromo-6-fluoro substitution provides direct entry into the MPS1 kinase inhibitor chemical space validated by the discovery of CCT251455 . The C3–Br handle enables efficient Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to explore hinge-region binding interactions, while the C6–F substituent is retained as a metabolically stable, lipophilicity-modulating group. The intermediate LogP of 1.53 positions derived compounds favorably within oral bioavailability property space . This scenario is directly supported by the published MPS1 inhibitor optimization trajectory that used the 1H-pyrrolo[3,2-c]pyridine core to achieve potent cellular activity .

Sequential Dual-Functionalization Programs Requiring Orthogonal Halogen Reactivity for Complex Kinase Probe Synthesis

Programs requiring iterative C3 → late-stage diversification benefit from the orthogonal Br/F pattern. The C3–Br can be selectively engaged in a first Suzuki coupling step without protecting the C6 position, which remains inert as the C6–F bond . This is particularly advantageous for synthesizing complex bis-aryl or aryl-heteroaryl architectures where subsequent functionalization at C6 (e.g., via nucleophilic aromatic substitution after appropriate activation, or through alternative C–H functionalization strategies) can be pursued without interference from the already-consumed C3 position. The 3-bromo-6-chloro analog cannot offer this clean orthogonality, as both halogen positions are cross-coupling competent .

FMS Kinase (CSF-1R) Inhibitor Development: Building Block for Anti-Inflammatory and Oncology Lead Series

Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent FMS kinase inhibition with IC₅₀ values as low as 30 nM in biochemical assays and 84 nM in cellular bone marrow-derived macrophage assays . The 3-bromo-6-fluoro substitution pattern serves as the precursor core for installing the bis-amide pharmacophore that confers FMS selectivity over KDR kinase (11-fold selectivity window, FMS IC₅₀ = 96 nM vs. KDR IC₅₀ = 1058 nM) . The fluorine atom at C6 contributes to metabolic stability of the final inhibitor series, as fluorinated heteroaromatic rings are known to resist cytochrome P450-mediated oxidative metabolism.

Quality-Controlled Procurement for High-Throughput Parallel Synthesis Libraries in Kinase-Focused Screening Collections

For organizations building kinase-focused compound libraries via parallel synthesis, the target compound offers a specification-defined entry point with purity grades of 95–98% from established research chemical suppliers . The well-characterized physicochemical profile (density 1.9 g/cm³, b.p. 373.1 °C, LogP 1.53) provides identity confirmation parameters for incoming QC by HPLC, NMR, and GC-MS . The specific dihalogenation pattern eliminates the ambiguity inherent in ordering generic 'halogenated azaindole' building blocks and ensures that library members generated from this intermediate maintain the intended regiochemical and reactivity profile throughout the parallel synthesis campaign.

Quote Request

Request a Quote for 3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.